[6-(4-Chlorophenyl)pyridazin-3-yl](2-(2-thienyl)ethyl)amine
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Overview
Description
6-(4-Chlorophenyl)pyridazin-3-ylethyl)amine is a complex organic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a thienyl-ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)pyridazin-3-ylethyl)amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the 4-chlorophenyl group and the thienyl-ethylamine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)pyridazin-3-ylethyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Chlorophenyl)pyridazin-3-ylethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities, enzyme inhibition, and other biochemical processes.
Medicine
In medicinal chemistry, 6-(4-Chlorophenyl)pyridazin-3-ylethyl)amine is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the design of polymers, coatings, and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)pyridazin-3-ylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)pyridazin-3-ylethyl)amine: Similar structure with a bromine atom instead of chlorine.
6-(4-Methylphenyl)pyridazin-3-ylethyl)amine: Similar structure with a methyl group instead of chlorine.
6-(4-Fluorophenyl)pyridazin-3-ylethyl)amine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 6-(4-Chlorophenyl)pyridazin-3-ylethyl)amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the thienyl-ethylamine moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14ClN3S |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-(2-thiophen-2-ylethyl)pyridazin-3-amine |
InChI |
InChI=1S/C16H14ClN3S/c17-13-5-3-12(4-6-13)15-7-8-16(20-19-15)18-10-9-14-2-1-11-21-14/h1-8,11H,9-10H2,(H,18,20) |
InChI Key |
RAKBUMXINLNBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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